molecular formula C11H16N2O2 B13022630 Methyl 4-methyl-6-(propylamino)nicotinate

Methyl 4-methyl-6-(propylamino)nicotinate

Cat. No.: B13022630
M. Wt: 208.26 g/mol
InChI Key: URIYWJULRVIWFU-UHFFFAOYSA-N
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Description

Methyl 4-methyl-6-(propylamino)nicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a methyl ester group attached to the nicotinic acid structure, with additional methyl and propylamino substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-6-(propylamino)nicotinate typically involves the esterification of 4-methyl-6-(propylamino)nicotinic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-6-(propylamino)nicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-methyl-6-(propylamino)nicotinate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the formulation of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4-methyl-6-(propylamino)nicotinate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to nicotinic receptors or other cellular targets, leading to changes in cellular signaling and function. The exact molecular pathways involved are still under investigation, but it is thought to influence processes such as vasodilation and neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    Methyl nicotinate: A simpler ester of nicotinic acid, used for its vasodilatory properties.

    Ethyl nicotinate: Another ester of nicotinic acid with similar applications.

    Methyl 6-methyl nicotinate: A related compound with a methyl group at the 6-position.

Uniqueness

Methyl 4-methyl-6-(propylamino)nicotinate is unique due to the presence of both methyl and propylamino substituents, which confer distinct chemical and biological properties. These structural features may enhance its reactivity and specificity in certain applications, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

methyl 4-methyl-6-(propylamino)pyridine-3-carboxylate

InChI

InChI=1S/C11H16N2O2/c1-4-5-12-10-6-8(2)9(7-13-10)11(14)15-3/h6-7H,4-5H2,1-3H3,(H,12,13)

InChI Key

URIYWJULRVIWFU-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NC=C(C(=C1)C)C(=O)OC

Origin of Product

United States

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